BenchChemオンラインストアへようこそ!

Betulinic Acid

Anticancer Cytotoxicity Triterpenoid

Betulinic acid is the essential lupane scaffold for antiviral SAR and bevirimat-derivative synthesis. Its unique C-28 carboxyl and TGR5 selectivity profile distinguish it from betulin, oleanolic, and ursolic acids—substitution invalidates experimental outcomes. Procure high-purity (≥98%) native BA to benchmark semisynthetic analogs, modulate Th1/Th2 balance, or interrogate mitochondrial apoptosis pathways with a well-characterized standard.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
CAS No. 472-15-1
Cat. No. B1684228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetulinic Acid
CAS472-15-1
Synonyms3-epi-betulinic acid
betulic acid
betulinic acid
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O
InChIInChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1
InChIKeyQGJZLNKBHJESQX-FZFNOLFKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Betulinic Acid (CAS 472-15-1): Procurement Specifications for a Lupane-Type Triterpenoid Scaffold


Betulinic acid (BA) is a naturally occurring pentacyclic triterpenoid of the lupane structural class, primarily derived from the bark of white birch (Betula pubescens) and related species. It serves as a foundational scaffold in medicinal chemistry for semisynthetic derivatization [1]. In its native form, BA exhibits a spectrum of intrinsic bioactivities including anticancer, anti-HIV, and anti-inflammatory properties, which are mediated through mechanisms such as the direct induction of mitochondrial apoptosis in tumor cells and the selective modulation of inflammatory cytokines [2]. However, for many research and industrial applications, BA's value proposition is often defined by its utility as a chemically modifiable precursor rather than its potency as a final active pharmaceutical ingredient (API), given its limitations in solubility and comparative cytotoxicity against certain optimized analogs [3].

The Procurement Risk of Betulinic Acid Substitution: Why In-Class Triterpenoids Are Not Interchangeable


Attempting to substitute betulinic acid with a closely related lupane, oleanane, or ursane triterpenoid can lead to significant experimental failure and invalidate research outcomes due to non-overlapping structure-activity relationships (SAR) and divergent biological targets. Betulinic acid possesses a C-28 carboxylic acid group and a C-3 hydroxyl group on a lupane skeleton, which are critical for its specific interactions with mitochondrial membranes and the TGR5 receptor [1]. In contrast, the structural analog betulin lacks the C-28 carboxylic acid (possessing a CH2OH group instead), resulting in a marked difference in cytokine modulation: betulinic acid selectively reduces the IFN-gamma/IL-10 ratio, a property not shared by betulin, which acts as a TNF-alpha inducer [2]. Furthermore, while compounds like ursolic acid and oleanolic acid share the C-28 carboxylic acid moiety, their oleanane and ursane backbones confer distinctly different TGR5 agonist selectivity profiles and cytotoxic spectra compared to BA's lupane core [1]. Therefore, generic replacement based on compound class alone is scientifically untenable and carries a high risk of obtaining false-negative results or unintended pharmacological activity.

Quantitative Comparative Evidence: Betulinic Acid vs. Key Analogs and Precursors


Cytotoxicity Benchmarking: Betulinic Acid vs. Betulin in Human Carcinoma Cell Lines

In a direct head-to-head study evaluating cytotoxic effects on A431 human skin epidermoid carcinoma cells, betulinic acid demonstrated significantly greater potency than its immediate metabolic precursor, betulin. The study quantified a 1.3-fold lower IC50 value for betulinic acid, establishing its superior cytotoxic activity in this specific cancer model [1].

Anticancer Cytotoxicity Triterpenoid

Comparative Anti-Melanoma Activity: Native Betulinic Acid as a Baseline for Semisynthetic Analogs

In a comparative assessment of antiproliferative activity against A375 human melanoma cells, native betulinic acid (BI) served as the baseline with an IC50 of 19.6 µM. This study quantified the activity gain achieved through semisynthetic modification; the novel derivative BA1 (N-(2,3-indolo-betulinoyl)diglycylglycine) was 3.4 times more potent (IC50 = 5.7 µM) [1].

Melanoma Antiproliferative SAR

Cytokine Modulation Divergence: Betulinic Acid vs. Betulin in Immune Function Assays

A comparative functional study in human whole blood cell cultures revealed a clear divergence in immunomodulatory activity. Betulinic acid specifically modulated the Th1/Th2 cytokine balance by inhibiting IFN-gamma production and enhancing IL-10, thereby reducing the IFN-gamma/IL-10 ratio from 3.6 to 2.6. In contrast, betulin exhibited no such modulation and instead acted as an inducer of TNF-alpha [1].

Immunomodulation Cytokine Anti-inflammatory

Intrinsic Solubility Limitation: Betulinic Acid Compared to Betulin

A comparative investigation into cyclodextrin complexation for solubility enhancement revealed a quantifiable difference in the intrinsic solubility of betulinic acid and betulin. Under identical formulation conditions using gamma-cyclodextrin thioethers, the maximal achieved solubility for betulinic acid was 4.5 mM, which was 15.6% lower than the 5.2 mM achieved for betulin [1].

Solubility Formulation Physicochemical

HIV-1 Maturation Inhibition: The Potency Gap Between Betulinic Acid and Its Clinical Candidate Derivative

While betulinic acid itself exhibits anti-HIV properties, its clinical utility is severely limited by potency. A class-level inference from the development of the clinical candidate bevirimat (a 3-O-(3',3'-dimethylsuccinyl) derivative of betulinic acid) demonstrates the dramatic potency enhancement achievable through semisynthesis. Bevirimat exhibits a mean IC50 of 10.3 nM against wild-type HIV-1 isolates, representing a potency improvement of several orders of magnitude over the unmodified parent scaffold [1].

Antiviral HIV Maturation Inhibitor

Application Scenarios for Betulinic Acid (CAS 472-15-1): Where the Evidence Supports Its Use


As a Reference Standard for In Vitro Antimelanoma SAR Studies

Procurement is justified when the experimental goal is to benchmark the activity of novel semisynthetic derivatives against a well-characterized natural product baseline. As demonstrated in Section 3, native betulinic acid serves as a consistent and widely reported reference point (e.g., IC50 = 19.6 µM in A375 cells [1]) for quantifying the fold-improvement in potency achieved through structural modification, thereby enabling robust structure-activity relationship (SAR) analysis.

As a Precursor Scaffold for the Synthesis of HIV Maturation Inhibitors

Betulinic acid is the essential and industrially relevant starting material for synthesizing 3-O-acyl derivatives that act as potent HIV-1 maturation inhibitors. The development of the clinical candidate bevirimat, which achieves nanomolar potency (IC50 = 10.3 nM [2]), exemplifies this application, justifying the procurement of high-purity betulinic acid for medicinal chemistry programs focused on antiviral drug discovery.

For Investigating Th1/Th2 Cytokine Polarization Mechanisms

Betulinic acid is a specific molecular tool for studying immune modulation, as it uniquely reduces the IFN-gamma/IL-10 ratio in human blood cultures, a functional property not shared by its close analog betulin [3]. This application scenario justifies its use in immunological research aimed at understanding or manipulating the Th1/Th2 balance in inflammatory disease models.

As a Selective TGR5 Agonist in Metabolic Disorder Research

Research into metabolic regulation and diabetes can justify the procurement of betulinic acid based on its identification as a selective agonist of the TGR5 bile acid receptor, a property that distinguishes it from other triterpenoid scaffolds like oleanolic and ursolic acids [4]. This application scenario is supported by evidence that the lupane skeleton confers a unique selectivity profile compared to the oleanane or ursane cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betulinic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.